molecular formula C10H12N2 B11756640 2-(Prop-2-yn-1-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

2-(Prop-2-yn-1-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

Katalognummer: B11756640
Molekulargewicht: 160.22 g/mol
InChI-Schlüssel: LUAMLPPYXBALQI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Prop-2-yn-1-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by its unique structure, which includes a fused imidazole and pyridine ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Prop-2-yn-1-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine typically involves a two-step process starting from N-(prop-2-yn-1-yl)pyridin-2-amines. One common method is the Sandmeyer reaction, which is known for its efficiency and mild conditions. This reaction involves the use of C-2 substituted N-(prop-2-yn-1-ylamino)pyridines to produce (E)-exo-halomethylene bicyclic pyridones .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the scalability of the Sandmeyer reaction and other similar synthetic routes suggests that it can be produced on a larger scale with appropriate optimization of reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Prop-2-yn-1-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: Substitution reactions, particularly at the nitrogen atoms, are common and can lead to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated products.

Wissenschaftliche Forschungsanwendungen

2-(Prop-2-yn-1-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-(Prop-2-yn-1-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine involves its interaction with various molecular targets and pathways. The compound can act as a photosensitizer, generating reactive oxygen species through energy transfer and single electron transfer pathways . These reactive species can then interact with cellular components, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Imidazo[1,2-a]pyridine: The parent compound of the family, known for its broad range of biological activities.

    2-Aminopyridine: A precursor in the synthesis of imidazo[1,2-a]pyridines, with applications in medicinal chemistry.

    N-(prop-2-yn-1-yl)pyridin-2-amines: A key intermediate in the synthesis of 2-(Prop-2-yn-1-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine.

Uniqueness

This compound is unique due to its fused ring structure and the presence of the prop-2-yn-1-yl group. This structural uniqueness imparts specific chemical and biological properties that differentiate it from other similar compounds.

Eigenschaften

Molekularformel

C10H12N2

Molekulargewicht

160.22 g/mol

IUPAC-Name

2-prop-2-ynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

InChI

InChI=1S/C10H12N2/c1-2-5-9-8-12-7-4-3-6-10(12)11-9/h1,8H,3-7H2

InChI-Schlüssel

LUAMLPPYXBALQI-UHFFFAOYSA-N

Kanonische SMILES

C#CCC1=CN2CCCCC2=N1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.